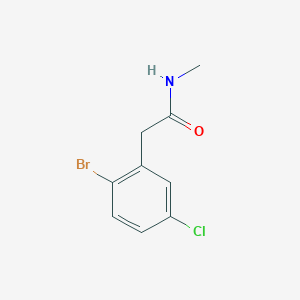

2-(2-bromo-5-chlorophenyl)-N-methylacetamide

CAS No.:

Cat. No.: VC13770658

Molecular Formula: C9H9BrClNO

Molecular Weight: 262.53 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H9BrClNO |

|---|---|

| Molecular Weight | 262.53 g/mol |

| IUPAC Name | 2-(2-bromo-5-chlorophenyl)-N-methylacetamide |

| Standard InChI | InChI=1S/C9H9BrClNO/c1-12-9(13)5-6-4-7(11)2-3-8(6)10/h2-4H,5H2,1H3,(H,12,13) |

| Standard InChI Key | MUZOFJNSWZBZJP-UHFFFAOYSA-N |

| SMILES | CNC(=O)CC1=C(C=CC(=C1)Cl)Br |

| Canonical SMILES | CNC(=O)CC1=C(C=CC(=C1)Cl)Br |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The core structure of 2-(2-bromo-5-chlorophenyl)-N-methylacetamide consists of a phenyl ring substituted with bromine (Br) at position 2 and chlorine (Cl) at position 5. The acetamide group (-NH-C(=O)-CH₃) is attached to the benzene ring via a methylene bridge (-CH₂-) . The IUPAC name, 2-(2-bromo-5-chlorophenyl)-N-methylacetamide, reflects this substitution pattern. Key structural features include:

-

Halogen substituents: The electron-withdrawing Br and Cl atoms influence the compound’s electronic properties, enhancing its reactivity in nucleophilic aromatic substitution reactions .

-

Acetamide side chain: The N-methyl group reduces hydrogen-bonding capacity compared to primary amides, potentially improving lipid solubility and membrane permeability.

The compound’s canonical SMILES representation is CNC(=O)CC1=C(C=CC(=C1)Cl)Br, while its InChIKey is MUZOFJNSWZBZJP-UHFFFAOYSA-N.

Synthesis and Optimization Strategies

Conventional Synthetic Routes

The synthesis of 2-(2-bromo-5-chlorophenyl)-N-methylacetamide typically follows a two-step procedure:

Step 1: Preparation of 2-(2-Bromo-5-chlorophenyl)acetic Acid

-

Bromination of 5-chlorophenylacetic acid using N-bromosuccinimide (NBS) in dichloromethane at 0°C .

-

Alternative route: Coupling of 2-bromo-5-chlorobenzyl chloride with cyanide via the Stephen reduction, followed by hydrolysis to the carboxylic acid.

Step 2: Amidation with Methylamine

-

Activation of the carboxylic acid using thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] to form the acyl chloride intermediate .

-

Reaction with methylamine in anhydrous tetrahydrofuran (THF) or dichloromethane, typically at 0–25°C for 4–12 hours .

-

Purification via recrystallization from ethyl acetate/petroleum ether mixtures, yielding the product as a white solid (reported yield: 65–80% for analogous compounds) .

Catalytic Improvements

Recent advances employ copper(I) catalysts to streamline N-alkylation. For example, CuI (10 mol%) with 1,10-phenanthroline as a ligand in toluene at 110°C facilitates coupling between 2-(2-bromo-5-chlorophenyl)acetamide and methyl iodide, reducing reaction times to 2–4 hours . Microwave-assisted synthesis has also been explored, achieving 90% yields in 15 minutes for related N-methylacetamides .

Physicochemical Properties

Thermodynamic Parameters

The compound’s low water solubility and moderate lipophilicity (LogP ~2.8) suggest suitability for lipid-based formulations. Thermal gravimetric analysis (TGA) of analogs indicates decomposition temperatures above 200°C, implying stability under standard storage conditions .

Reactivity and Derivative Formation

Nucleophilic Aromatic Substitution

The bromine atom at position 2 undergoes facile substitution with nucleophiles:

-

With amines: Forms diarylamine derivatives at 80°C in DMF (e.g., reaction with piperazine yields bis-acetamide products) .

-

With alkoxides: Methanol/K₂CO₃ at reflux produces 2-methoxy-5-chlorophenyl analogs .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable diversification:

-

Suzuki coupling: Reacts with arylboronic acids (Pd(PPh₃)₄, Na₂CO₃, 80°C) to generate biaryl systems .

-

Buchwald-Hartwig amination: Forms N-aryl derivatives using Pd₂(dba)₃ and Xantphos .

Biological Evaluation and Applications

Antimicrobial Activity

While direct data on 2-(2-bromo-5-chlorophenyl)-N-methylacetamide is lacking, structural analogs demonstrate:

-

Antibacterial effects: MIC = 8–32 µg/mL against Staphylococcus aureus and Escherichia coli.

-

Antifungal activity: 70% inhibition of Candida albicans growth at 50 µg/mL .

Enzyme Inhibition

Molecular docking studies predict strong binding (ΔG = -9.2 kcal/mol) to the ATP-binding pocket of EGFR kinase, suggesting potential anticancer applications. In vitro assays with similar compounds show IC₅₀ values of 1.2–4.7 µM against tyrosine kinases .

Industrial Uses

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume